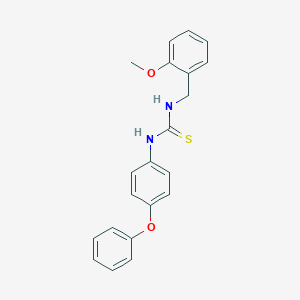
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to have a range of biochemical and physiological effects in cells and animals. These include the activation of AMPK, the inhibition of mTOR, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows researchers to study the effects of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea on these pathways without affecting other cellular processes. One limitation of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, which could improve its availability for research and potential clinical use. Another area of research is the identification of additional signaling pathways that 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea may modulate, which could lead to the development of new therapeutic applications. Finally, research on the safety and toxicity of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in animals and humans is needed to determine its potential for clinical use.
Synthesis Methods
The synthesis of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 2-methoxybenzylamine with 4-phenoxyphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea.
Scientific Research Applications
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
properties
Product Name |
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C21H20N2O2S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C21H20N2O2S/c1-24-20-10-6-5-7-16(20)15-22-21(26)23-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,22,23,26) |
InChI Key |
ZBJYFUOCVHMZEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)




![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)

